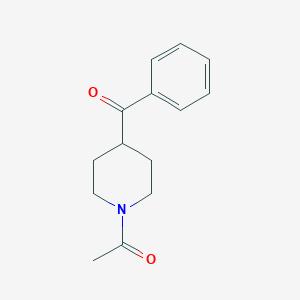

1-Acetyl-4-benzoylpiperidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 1-acetyl-4-benzoylpiperidine, often involves strategic functionalization to introduce acetyl and benzoyl groups. For example, novel piperidine derivatives have been synthesized for their potential anti-acetylcholinesterase activity, indicating the versatility of piperidine scaffolds for functional modification (Sugimoto et al., 1990). Additionally, microbiological transformations have been employed to synthesize hydroxy derivatives of 1-benzoylpiperidine, showcasing the utility of biocatalysis in obtaining structurally diverse piperidines (Parshikov et al., 1992).

Molecular Structure Analysis

The molecular structure of 1-acetyl-4-benzoylpiperidine derivatives can be elucidated using various spectroscopic techniques. For instance, structural and antimicrobial studies of some piperidin-4-ones have provided insight into the conformational preferences and electronic structure of these compounds, highlighting the impact of substituent positioning on molecular geometry (Aridoss et al., 2008).

Chemical Reactions and Properties

Piperidine derivatives undergo a range of chemical reactions, reflecting their chemical properties. For instance, the synthesis and characterization of pyrazoline-zinc complexes demonstrate the reactivity of piperidine-based ligands towards metal coordination, leading to the formation of complexes with interesting structural features (Someya et al., 2011).

Physical Properties Analysis

The physical properties of 1-acetyl-4-benzoylpiperidine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents and the overall molecular conformation. Research into the synthesis and properties of related compounds provides valuable data on how structural variations affect these physical properties (Mercadante et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-acetyl-4-benzoylpiperidine, including reactivity patterns, stability under various conditions, and the ability to undergo specific chemical transformations, are central to its utility in synthetic chemistry. Studies on the reactivity and functionalization of piperidine derivatives offer insights into the chemical behavior and potential applications of these compounds (Jaso et al., 2003).

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

1-Acetyl-4-benzoylpiperidine derivatives demonstrate potent anti-acetylcholinesterase (anti-AChE) activity. This property is crucial in the context of antidementia agents. For instance, certain derivatives, when substituted with bulky moieties, show increased anti-AChE activity. One such compound showed an affinity 18,000 times greater for AChE than for BuChE, which has significant implications for Alzheimer's disease treatment (Sugimoto et al., 1990).

Potential Treatment for Alzheimer's Disease

The introduction of specific groups into the benzoylpiperidine structure can lead to compounds with remarkable inhibitory effects on AChE, highlighting their potential as palliative treatments for Alzheimer's Disease (Villalobos et al., 1994).

Impact on AMPA Receptor Kinetics

Benzoylpiperidine compounds have been shown to affect the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. This influence is crucial in understanding the neurophysiological implications of these compounds (Arai et al., 1996).

Microbiological Synthesis

1-Benzoylpiperidine derivatives can be synthesized microbiologically, offering a potentially sustainable and efficient method for producing these compounds. This approach could be valuable in pharmaceutical manufacturing (Parshikov et al., 1992).

Comparative Molecular Field Analysis (CoMFA)

CoMFA studies have been conducted on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, providing insights into the steric and electronic factors modulating their biochemical activity. This analysis is significant for drug design and understanding the molecular basis of their therapeutic effects (Tong et al., 1996).

Antidopaminergic Activity

Some benzoylpiperidine derivatives have been identified to exhibit antidopaminergic activity, which could be relevant in treating conditions like schizophrenia and Parkinson's disease (Cortizo et al., 1991).

GlyT1 Inhibition

Benzoylpiperidine derivatives have been investigated as inhibitors of glycine transporter 1 (GlyT1), an approach in developing new treatments for schizophrenia (Liu et al., 2015).

Memory Enhancement

Certain benzoylpiperidine drugs have shown to enhance memory encoding and improve performance in learning tasks. This characteristic could be pivotal in developing cognitive enhancers (Arai et al., 1996).

Charge Transfer Complex Analysis

The formation of charge transfer complexes involving benzoylpiperidine derivatives has been studied, providing a deeper understanding of their electronic and structural properties. This research can be significant in the development of new materials and sensors (Abbu et al., 2019).

Serotonin 5-HT1A Receptor-Biased Agonists

Some 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been developed as serotonin 5-HT1A receptor-biased agonists. This finding could lead to new treatments for depression and other psychiatric disorders with potentially fewer side effects (Sniecikowska et al., 2019).

Dopamine Transporter Inhibitors

Benzoylpiperidines have been identified as novel and selective reuptake inhibitors of the human dopamine transporter, relevant for ADHD treatment and drug abuse research (Jones et al., 2023).

Safety And Hazards

Direcciones Futuras

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the class of benzylpiperidine-based MAGL inhibitors, which includes 1-Acetyl-4-benzoylpiperidine, have potential as a new class of therapeutic agents .

Propiedades

IUPAC Name |

1-(4-benzoylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVMJPJBWMFWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372389 | |

| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-benzoylpiperidine | |

CAS RN |

25519-79-3 | |

| Record name | 1-(4-Benzoyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

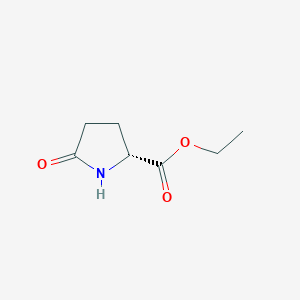

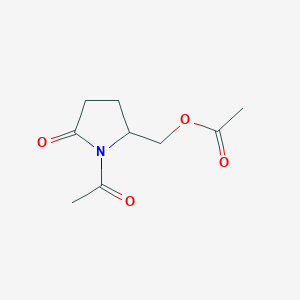

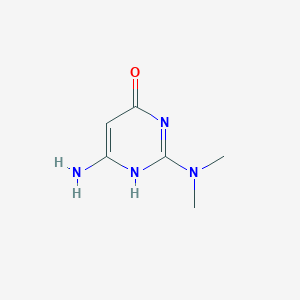

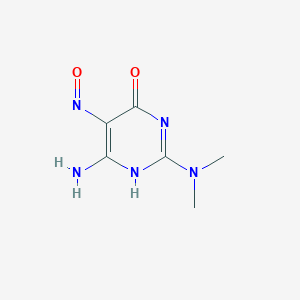

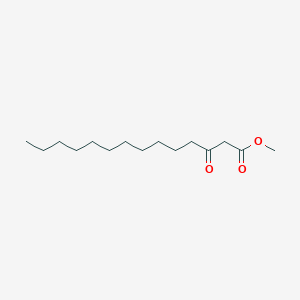

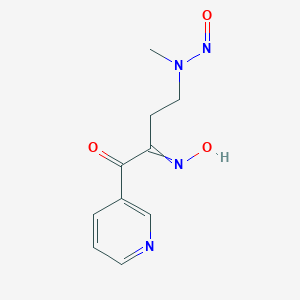

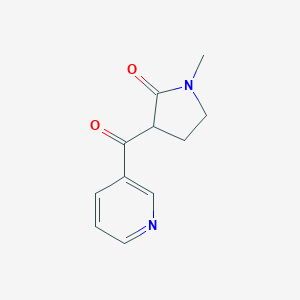

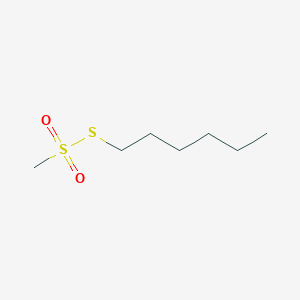

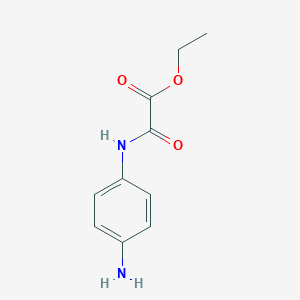

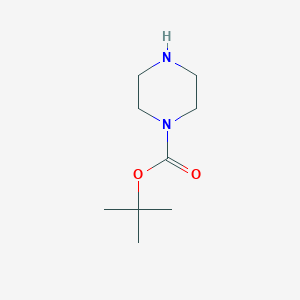

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)